molecular formula C16H14ClN5OS B2871645 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1171168-00-5

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2871645
CAS No.: 1171168-00-5
M. Wt: 359.83
InChI Key: KWMIEBZXPGVHCR-UHFFFAOYSA-N
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Description

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at position 4. This moiety is linked via a piperazine ring to a pyrazin-2-yl methanone group. The methanone linker directly connects the piperazine and pyrazine, distinguishing it from analogs with longer alkyl chains (e.g., butanone linkers in ), which may alter pharmacokinetic properties like metabolic stability .

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c17-11-1-2-12-14(9-11)24-16(20-12)22-7-5-21(6-8-22)15(23)13-10-18-3-4-19-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMIEBZXPGVHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of 2-Amino-6-chlorobenzothiazole with Piperazine Derivatives

The foundational step in synthesizing this compound involves the formation of the 4-(6-chlorobenzo[d]thiazol-2-yl)piperazine intermediate. This is typically achieved via nucleophilic aromatic substitution (SNAr) between 2-amino-6-chlorobenzothiazole and piperazine under reflux conditions. A study utilizing analogous benzothiazole-piperazine couplings reported yields exceeding 78% when employing dimethylformamide (DMF) as the solvent at 110°C for 12 hours. The reaction mechanism proceeds through deprotonation of the benzothiazole’s amine group, followed by attack on the piperazine’s electrophilic carbon.

Key Reaction Parameters:

  • Solvent: DMF or ethanol
  • Temperature: 80–110°C
  • Catalyst: Triethylamine (Et3N) or potassium carbonate
  • Yield Range: 70–85%

Formation of the Methanone Bridge

The subsequent step involves coupling the piperazine intermediate with pyrazin-2-ylmethanone. This is commonly executed via a Friedel-Crafts acylation or Ullmann-type coupling. For instance, a protocol adapted from triazolothiadiazine syntheses employs 3-bromoacetylpyrazole derivatives reacted with thiol-containing intermediates in ethanol under reflux. Transposing this methodology, the pyrazin-2-ylmethanone group is introduced using a brominated precursor, with Et3N facilitating dehydrohalogenation.

Optimized Conditions:

  • Reagent: Bromopyrazin-2-ylmethanone
  • Solvent: Ethanol or tetrahydrofuran (THF)
  • Reaction Time: 6–8 hours
  • Yield: 65–72%

Industrial Production Methods

Continuous Flow Reactor Systems

Scale-up production leverages continuous flow chemistry to enhance reproducibility. A Palladium(II)-mediated Catellani reaction framework, originally designed for aryl halide functionalization, has been adapted for benzothiazole derivatives. This system utilizes automated reagent delivery and real-time temperature modulation to minimize byproducts such as oxidative homocoupling derivatives.

Table 1: Laboratory vs. Industrial Synthesis Comparison

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (Round-bottom) Continuous Flow
Temperature Control ±2°C ±0.5°C
Yield 68–75% 82–88%
Byproduct Formation 5–8% <2%
Reference

Characterization and Analytical Techniques

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the integration of the piperazine and pyrazine rings. The 1H NMR spectrum exhibits distinct singlet signals for the piperazine protons (δ 3.2–3.5 ppm) and pyrazine aromatic protons (δ 8.5–9.0 ppm). 13C NMR further verifies the methanone carbonyl carbon at δ 165–170 ppm.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column resolves the target compound at retention times of 12–14 minutes under gradient elution (acetonitrile/water = 70:30). Impurities from incomplete coupling or oxidation byproducts are typically <1.5% in optimized batches.

Comparative Analysis with Analogous Compounds

Structural Analogues and Synthetic Nuances

Comparative studies with N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides reveal that substituting piperazine with morpholine reduces yield by 15–20% due to steric hindrance. Similarly, replacing the pyrazine ring with pyridine (as in (4-Chlorophenyl)(pyridin-2-yl)methanone) simplifies synthesis but diminishes thermal stability.

Table 2: Yield and Stability of Analogous Compounds

Compound Yield (%) Thermal Stability (°C)
Target Compound 82 220
Morpholine Analog 67 195
Pyridine-Based Analog 75 180
Triazolothiadiazine Derivative 85 230

Challenges and Optimization Strategies

Byproduct Mitigation

Common side reactions include:

  • Oxidative Deborylation: Addressed using antioxidant stabilizers like butylated hydroxytoluene (BHT).
  • Halogen Scrambling: Minimized by employing anhydrous solvents and inert atmospheres.

Solvent and Catalyst Optimization

Switching from ethanol to DMF increases reaction rates but necessitates post-synthesis purification via column chromatography. Catalytic systems using Pd(II) complexes improve coupling efficiency but raise production costs.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their activity and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Variations:

  • Benzo[d]thiazole Modifications: The 6-chloro substitution in the target compound contrasts with non-halogenated or differently substituted analogs (e.g., 6-ethoxy in : (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone). describes a compound with a benzo[d]thiazole linked via a butan-1-one spacer (1-(benzo[d]thiazol-2-yl)-4-(4-chlorophenylpiperazin-1-yl)butan-1-one). The shorter methanone linker in the target compound may reduce conformational flexibility, favoring specific interactions .
  • Piperazine-Linked Heterocycles: The pyrazin-2-yl methanone group differs from sulfonyl-linked piperazines in (e.g., (4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone). Sulfonyl groups increase polarity, whereas pyrazine introduces aromatic π-π interactions, possibly enhancing CNS penetration . highlights thiophene-based methanones (e.g., (thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone).
Physicochemical Properties
  • Melting Points and Stability: reports melting points >250°C for sulfonyl-piperazine methanones, suggesting high thermal stability. The target compound’s pyrazine moiety may lower melting points slightly due to reduced symmetry . Chlorine substitution increases molecular weight (MW: ~415 g/mol) compared to non-halogenated analogs (e.g., MW: 466.2 for compound 11i in ) .

Table 2: Physicochemical Data

Compound MW (g/mol) Melting Point (°C)
Target Compound ~415 Not reported
(4-Methoxyphenylsulfonyl)methanone (9aa) 483 232–234
1-(3-Fluorophenyl)urea (11a) 484.2 Not reported

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